
Anagyrine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anagyrine hydrochloride is a teratogenic alkaloid first isolated from the plant Anagyris foetida in 1885 by French biologists Hardy and Gallois . It is also found in various species of the plant genus Lupinus (lupins) . This compound is known for its toxic properties, particularly its ability to cause crooked calf disease when ingested by pregnant cows .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of anagyrine hydrochloride involves several steps. One notable synthesis was completed by Diane Gray and Timothy Gallagher . The process typically involves the isolation of anagyrine from plant sources followed by its conversion to the hydrochloride salt. The reaction conditions often include the use of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound is not widely documented. the general approach would involve large-scale extraction from plant sources, followed by purification and conversion to the hydrochloride salt using standard chemical processes .
化学反应分析
Types of Reactions: Anagyrine hydrochloride undergoes various chemical reactions, including:
Oxidation: Anagyrine can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert anagyrine to its reduced forms.
Substitution: Substitution reactions can occur at various positions on the anagyrine molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinolizidine derivatives .
科学研究应用
Anagyrine hydrochloride has several scientific research applications:
作用机制
Anagyrine hydrochloride acts as an acetylcholine agonist, increasing the amount of signal being sent to muscles in the organism’s body, much like nicotine . It interacts with both nicotinic and muscarinic acetylcholine receptors, binding more strongly to muscarinic receptors . This interaction leads to the desensitization of nicotinic acetylcholine receptors .
相似化合物的比较
- Sparteine
- N-methylcytisine
- Cytisine
- 5,6-dehydrolupanine
- Lupanine
Comparison: Anagyrine hydrochloride is unique among these compounds due to its strong binding affinity to muscarinic receptors and its significant teratogenic effects . While other compounds like sparteine and cytisine also interact with acetylcholine receptors, this compound’s specific binding properties and toxicological profile set it apart .
属性
分子式 |
C15H21ClN2O |
|---|---|
分子量 |
280.79 g/mol |
IUPAC 名称 |
(1R,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one;hydrochloride |
InChI |
InChI=1S/C15H20N2O.ClH/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;/h3,5-6,11-13H,1-2,4,7-10H2;1H/t11-,12-,13-;/m1./s1 |
InChI 键 |
DEMGDGGVPBYMNN-NLPVPVDASA-N |
手性 SMILES |
C1CCN2C[C@H]3C[C@@H]([C@H]2C1)CN4C3=CC=CC4=O.Cl |
规范 SMILES |
C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-[(1R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12395101.png)
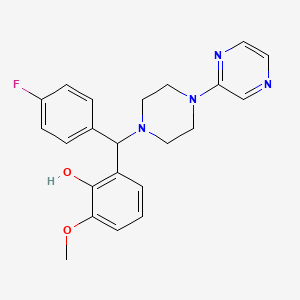
![5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395113.png)
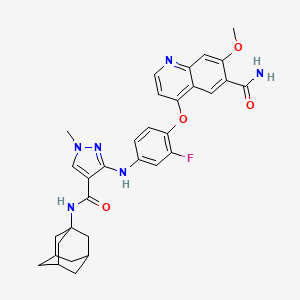

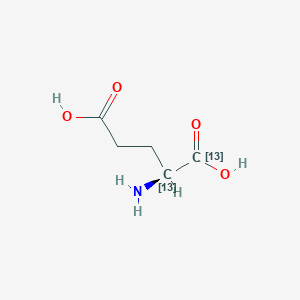
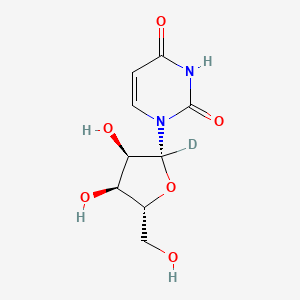
![4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile](/img/structure/B12395139.png)
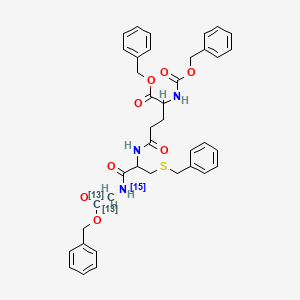


![1,3-dimethyl-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-2,4,6-trione](/img/structure/B12395165.png)


